An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid
CAS Number: 84547-86-4
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its biological significance, including its role in relevant signaling pathways.
Core Chemical and Physical Data
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with the molecular formula C₅H₅BrN₂O₂.[1] Its chemical structure features a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 84547-86-4 | [1] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| IUPAC Name | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | [1] |
| Melting Point | 211-213°C | |
| Boiling Point (Predicted) | 347.4 ± 27.0°C at 760 mmHg | |
| Appearance | White to light yellow solid | |
| SMILES | CN1C=C(Br)C(=N1)C(=O)O | |
| InChI | InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | [1] |
Experimental Protocols
The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process. The following protocol is a representative method adapted from procedures for analogous compounds and general synthetic strategies for pyrazoles.
Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
This synthesis can be conceptualized in two main stages: the bromination of a suitable pyrazole precursor followed by carboxylation. A common starting material is 1-methylpyrazole.
Step 1: Bromination of 1-methylpyrazole
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Materials: 1-methylpyrazole, Bromine (Br₂), Acetic Acid.
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Procedure:
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In a well-ventilated fume hood, dissolve 1-methylpyrazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled pyrazole solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry to obtain 4-bromo-1-methyl-1H-pyrazole.
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Step 2: Carboxylation of 4-bromo-1-methyl-1H-pyrazole
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Materials: 4-bromo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry Tetrahydrofuran (THF), Carbon Dioxide (CO₂) (solid, dry ice).
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-methyl-1H-pyrazole (1 equivalent) in anhydrous THF.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78°C. Stir for 1 hour at this temperature to allow for lithium-halogen exchange.
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Carefully add crushed dry ice in excess to the reaction mixture. The CO₂ will quench the lithiated intermediate.
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Allow the reaction mixture to slowly warm to room temperature.
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Quench the reaction by adding water.
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Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
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Biological Significance and Applications in Drug Development
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
Anti-inflammatory and Analgesic Potential:
A significant body of research points to the potential of pyrazole derivatives as anti-inflammatory and analgesic agents.[2][3] Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4][5] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a pyrazole core structure. The structural similarities suggest that 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid may also exert its anti-inflammatory effects through this pathway.
Anticancer and Kinase Inhibition:
The dysregulation of protein kinases is a hallmark of many cancers. Several pyrazole-containing compounds have been investigated as kinase inhibitors.[6] While direct studies on 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as a kinase inhibitor are limited, its structural framework makes it a candidate for derivatization to target specific kinases involved in cancer progression.
Anticonvulsant Activity:
Some pyrazole derivatives have been explored for their potential as anticonvulsant agents, although the precise mechanisms of action are still under investigation.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway: Inhibition of Prostaglandin Synthesis
The primary proposed mechanism for the anti-inflammatory action of pyrazole-based compounds is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are potent inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
General Experimental Workflow for Evaluating Anti-inflammatory Activity
The evaluation of the anti-inflammatory potential of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid would typically follow a standardized workflow involving both in vitro and in vivo assays.
Caption: Workflow for assessing anti-inflammatory and analgesic properties.
Conclusion
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a compound with considerable potential in the field of drug discovery and development. Its pyrazole core, a well-established pharmacophore, suggests a range of possible biological activities, with anti-inflammatory action being a prominent area of interest. The synthetic route, while requiring careful execution, is based on established organic chemistry principles. Further research into its specific molecular targets and mechanisms of action will be crucial in fully elucidating its therapeutic potential and paving the way for the development of novel drug candidates.
References
- 1. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]


